molecular formula C22H15F2NO3S2 B2497244 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole CAS No. 850927-04-7

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole

Cat. No.: B2497244
CAS No.: 850927-04-7
M. Wt: 443.48
InChI Key: HBEUAWKYQMOSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole is a complex organic compound characterized by the presence of fluorine atoms, a benzylthio group, and a phenylsulfonyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution; electrophilic substitution using reagents like bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or alcohols.

Scientific Research Applications

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl groups can enhance binding affinity and specificity, while the oxazole ring may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Chlorobenzyl)thio)-2-(4-chlorophenyl)-4-(phenylsulfonyl)oxazole
  • 5-((2-Bromobenzyl)thio)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole
  • 5-((2-Methylbenzyl)thio)-2-(4-methylphenyl)-4-(phenylsulfonyl)oxazole

Uniqueness

The presence of fluorine atoms in 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S2/c23-17-12-10-15(11-13-17)20-25-21(30(26,27)18-7-2-1-3-8-18)22(28-20)29-14-16-6-4-5-9-19(16)24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEUAWKYQMOSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.